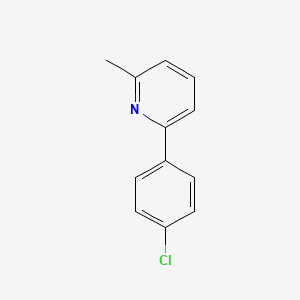

2-(4-Chlorophenyl)-6-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenyl)-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and solvents like dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chlorophenyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-6-methylpyridine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Bromophenyl)-6-methylpyridine

- 2-(4-Fluorophenyl)-6-methylpyridine

- 2-(4-Methoxyphenyl)-6-methylpyridine

Comparison: 2-(4-Chlorophenyl)-6-methylpyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions

Biologische Aktivität

2-(4-Chlorophenyl)-6-methylpyridine, a compound within the pyridine family, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The structure of this compound consists of a pyridine ring substituted with a chlorophenyl group and a methyl group. This configuration is crucial for its biological activity. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 2-bromopyridine under various conditions, producing a racemic mixture that can be further resolved into its enantiomers for enhanced biological efficacy .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing promising results against resistant strains .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| S. aureus | 25 | Moderate |

| E. coli | 30 | Moderate |

| P. aeruginosa | 20 | Strong |

Antimalarial Activity

Significant findings have emerged regarding the antimalarial potential of derivatives of this compound. In vitro studies demonstrated that certain derivatives inhibited the growth of Plasmodium falciparum, the malaria-causing parasite, with IC50 values comparable to established antimalarial drugs like sulfadoxine. For instance, a derivative showed an IC50 of 1 µM, indicating strong inhibitory effects on parasite development .

Anticancer Activity

The compound also exhibits anticancer properties, particularly as an MDM2 inhibitor, which is relevant in cancer therapeutics targeting p53 pathways. In vitro assays revealed that certain derivatives inhibited cancer cell proliferation in various lines, including leukemia and solid tumors, demonstrating IC50 values ranging from 38 nM to over 100 nM depending on the specific cancer type .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives against a panel of bacterial strains and reported that this compound showed effective inhibition against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Antimalarial Screening : In a comparative study against known antimalarial agents, derivatives of this compound were tested for their ability to disrupt the intra-erythrocytic life cycle of P. falciparum. Results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced activity with low toxicity towards mammalian cells .

- Cancer Cell Line Studies : Research involving the National Cancer Institute’s panel of over 58 cancer cell lines demonstrated that derivatives of this compound effectively reduced cell viability across multiple cancer types, highlighting its versatility as an anticancer agent .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAGFEWXNZJOHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494569 |

Source

|

| Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61704-26-5 |

Source

|

| Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.